![molecular formula C11H19N3O B8578813 3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine](/img/structure/B8578813.png)
3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine is an organic compound that features a pyridine ring substituted with a dimethylaminomethyl group and a propylamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine typically involves the reaction of 6-dimethylaminomethyl-2-pyridinol with 3-chloropropylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the pyridinol is replaced by the propylamine chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used include bases such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
化学反応の分析
Types of Reactions
3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylaminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine involves its interaction with specific molecular targets. The dimethylaminomethyl group can interact with various receptors or enzymes, modulating their activity. The pyridine ring can participate in π-π interactions, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
3-Dimethylaminopropylamine: Similar in structure but lacks the pyridine ring.
N,N-Dimethyl-1,3-propanediamine: Another related compound with a different substitution pattern.
Uniqueness
3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine is unique due to the presence of both the pyridine ring and the dimethylaminomethyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.
特性
分子式 |
C11H19N3O |
|---|---|
分子量 |
209.29 g/mol |
IUPAC名 |
3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine |
InChI |
InChI=1S/C11H19N3O/c1-14(2)9-10-5-3-6-11(13-10)15-8-4-7-12/h3,5-6H,4,7-9,12H2,1-2H3 |
InChIキー |
QCHHKUYJOJEKBO-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=NC(=CC=C1)OCCCN |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

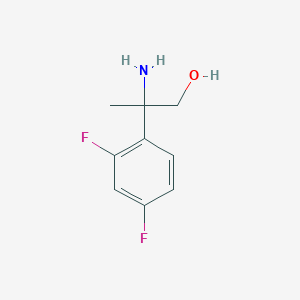
![5-{[4-(3-Phenylpropanoyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B8578733.png)
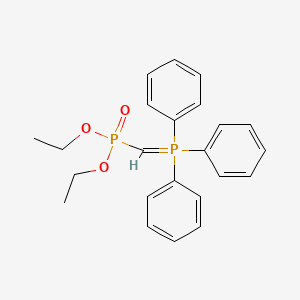
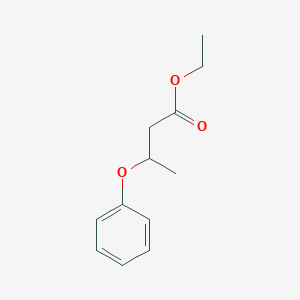
![[1,2,5]Oxadiazolo[3,4-d]pyrimidine, 7-methoxy-, 1-oxide](/img/structure/B8578747.png)
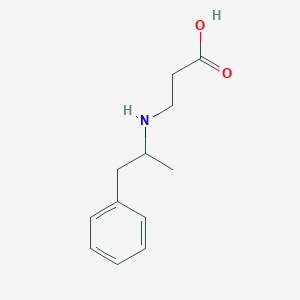
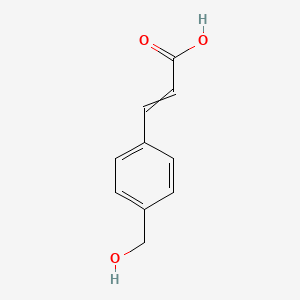
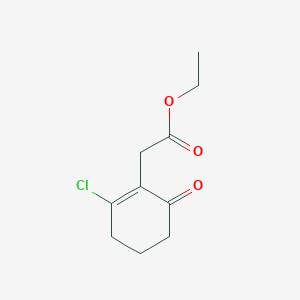
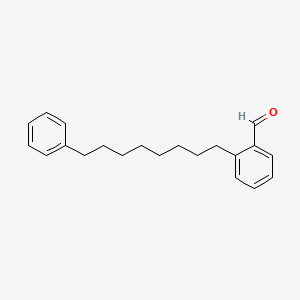
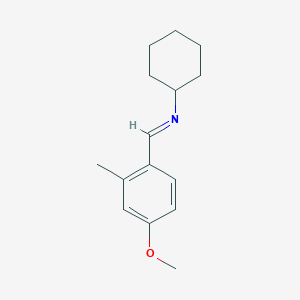
![[RuPhos Palladacycle]](/img/structure/B8578817.png)
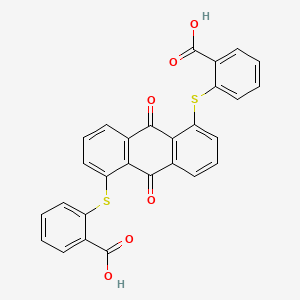
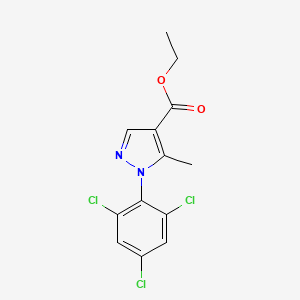
![2-(4-Chloro-phenyl)-2-[4-(1H-pyrazol-4-yl)-phenyl]-morpholine](/img/structure/B8578840.png)
